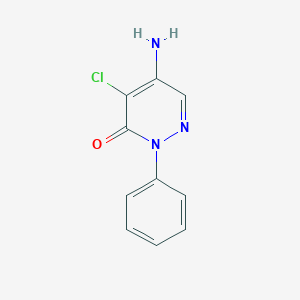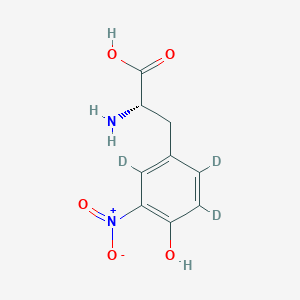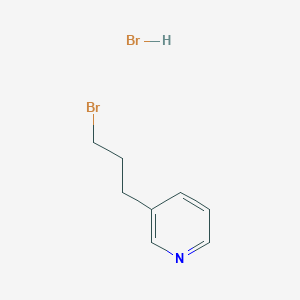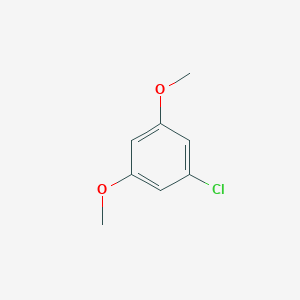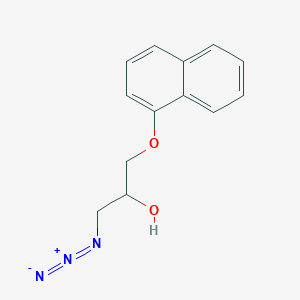
7-Bromo-1-tetralone
Descripción general
Descripción
7-Bromotetralona, también conocida como 7-bromo-3,4-dihidro-1(2H)-naftalenona, es un compuesto orgánico con la fórmula molecular C10H9BrO. Es un derivado bromado de la tetralona, caracterizado por un átomo de bromo unido a la séptima posición del anillo de tetralona. Este compuesto es un sólido cristalino amarillo y se utiliza principalmente como intermedio sintético en diversos procesos químicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 7-Bromotetralona se puede sintetizar mediante varios métodos. Una ruta sintética común implica la bromación de la tetralona. La reacción generalmente utiliza bromo (Br2) como agente de bromación en presencia de un solvente como el ácido acético. Las condiciones de reacción a menudo incluyen el mantenimiento de un rango de temperatura de 0-5 °C para controlar la velocidad de reacción y evitar la sobrebromación .
Métodos de Producción Industrial
En entornos industriales, la producción de 7-Bromotetralona puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. Esto garantiza la producción eficiente de 7-Bromotetralona a mayor escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-Bromotetralona experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reacciones de Reducción: El grupo carbonilo en la 7-Bromotetralona se puede reducir para formar alcoholes correspondientes.
Reacciones de Oxidación: El compuesto puede sufrir oxidación para formar ácidos carboxílicos u otros derivados oxidados
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de una base como hidróxido de sodio (NaOH).
Reacciones de Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Reacciones de Oxidación: Los agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se emplean típicamente
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen varias tetralonas sustituidas, dependiendo del nucleófilo utilizado.
Reacciones de Reducción: El producto principal es 7-bromo-1-tetralol.
Reacciones de Oxidación: Los productos incluyen ácido 7-bromo-1-tetralona carboxílico y otros derivados oxidados
Aplicaciones Científicas De Investigación
La 7-Bromotetralona se utiliza ampliamente en la investigación científica debido a su versatilidad como intermedio sintético. Algunas de sus aplicaciones incluyen:
Química: Se utiliza en la síntesis de moléculas orgánicas complejas y como bloque de construcción para diversas reacciones químicas.
Biología: Se emplea en el estudio de vías bioquímicas y como precursor de compuestos biológicamente activos.
Medicina: Se utiliza en el desarrollo de agentes farmacéuticos y como intermedio en la síntesis de fármacos.
Industria: Se aplica en la producción de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción de la 7-Bromotetralona implica principalmente su función como intermedio sintético. Participa en diversas reacciones químicas, facilitando la formación de moléculas más complejas. El átomo de bromo y el grupo carbonilo en su estructura son grupos funcionales clave que experimentan transformaciones, permitiendo la síntesis de diversos compuestos. Los objetivos moleculares y las vías involucradas dependen de las reacciones y aplicaciones específicas en las que se utiliza la 7-Bromotetralona .
Comparación Con Compuestos Similares
Compuestos Similares
7-Bromo-1-tetralona: Un compuesto estrechamente relacionado con propiedades químicas similares.
7-Nitro-1-tetralona: Otro derivado de la tetralona con un grupo nitro en lugar de un átomo de bromo.
7-Metil-1-tetralona: Un derivado metilado de la tetralona.
Unicidad
La 7-Bromotetralona es única debido a la presencia del átomo de bromo, que imparte reactividad y propiedades químicas distintas. Esto lo convierte en un intermedio valioso para aplicaciones sintéticas específicas que requieren compuestos bromados .
Propiedades
IUPAC Name |
7-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDCGFUUUJCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291328 | |
| Record name | 7-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-97-3 | |
| Record name | 32281-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone a useful intermediate in anthracycline synthesis?
A: This specific derivative of 7-bromo-1-tetralone is particularly useful due to its susceptibility to a novel bishydroxylation reaction. This reaction allows for the creation of a specific structure, the AB-ring segment, which is a crucial building block in the synthesis of various anthracyclinones. [, ] Anthracyclinones are aglycones of anthracyclines, lacking the sugar moiety, and serve as key intermediates in the production of these important antibiotics.
Q2: Which specific anthracyclinones can be synthesized using this approach?
A: The research demonstrates the successful utilization of this AB-ring segment derived from 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone in the synthesis of β-rhodomycinone, β-isorhodomycinone, α2-rhodomycinone, and α-citromycinone. [] This highlights the versatility of this synthetic route in accessing a variety of anthracyclinone structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

